![molecular formula C21H21N3 B14798643 N-{(E)-[4-(dimethylamino)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B14798643.png)
N-{(E)-[4-(dimethylamino)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine is a Schiff base compound known for its diverse applications in various fields such as chemistry, biology, and industry. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, resulting in the formation of an imine or azomethine group. This particular compound is characterized by the presence of a dimethylamino group and a phenyl group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and N-phenyl-1,4-benzenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, and the product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of catalysts such as acid catalysts or metal complexes can also be employed to accelerate the reaction and improve the selectivity of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce secondary amines .
Aplicaciones Científicas De Investigación
N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of various organic compounds.
Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Benzaldehyde, 4-(dimethylamino)-: Shares the dimethylamino group but lacks the imine linkage.
N-[4-(dimethylamino)benzylidene]-4-methylaniline: Similar structure with a methyl group instead of a phenyl group.
5-(4-Dimethylaminobenzylidene)rhodanine: Contains a rhodanine moiety instead of a benzenediamine.
Uniqueness
N-[4-(dimethylamino)benzylidene]-N’-phenyl-1,4-benzenediamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable coordination complexes and undergo various chemical transformations makes it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C21H21N3 |
|---|---|
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
4-[(4-anilinophenyl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H21N3/c1-24(2)21-14-8-17(9-15-21)16-22-18-10-12-20(13-11-18)23-19-6-4-3-5-7-19/h3-16,23H,1-2H3 |
Clave InChI |
PSZLRCKMWNDAPU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


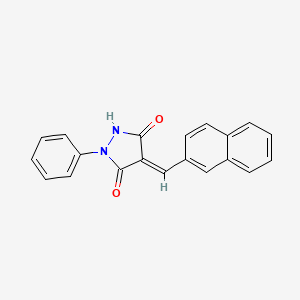
![N-[(4-methylpiperidin-1-yl)carbonothioyl]-2,2-diphenylacetamide](/img/structure/B14798564.png)

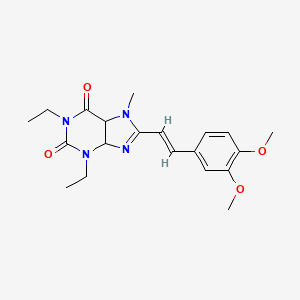
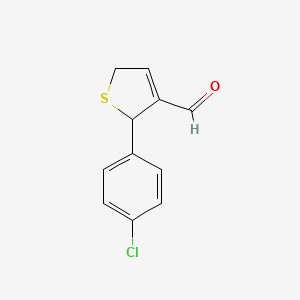
![Methyl 2-[cyclopentyl-(5-nitropyrimidin-4-yl)amino]butanoate](/img/structure/B14798583.png)
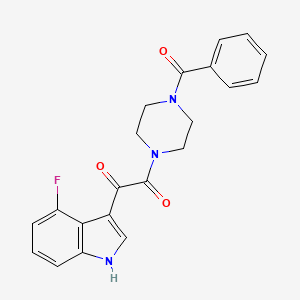
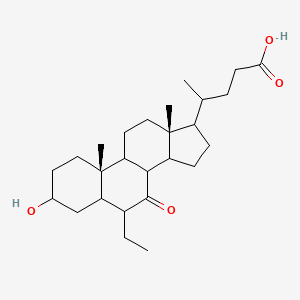
![3-Pyridazinemethanol, 6-[4-[1,2-dimethyl-1-[5-(2-pyridinylmethoxy)-2-pyridinyl]propyl]phenyl]-alpha,alpha-dimethyl-](/img/structure/B14798598.png)

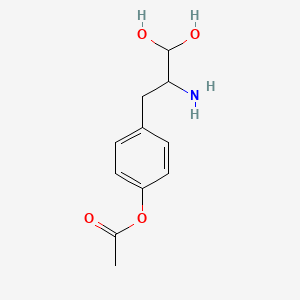
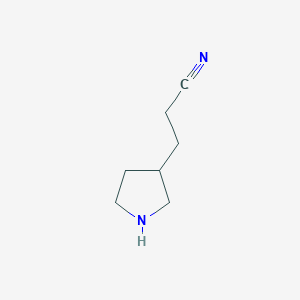

![N-[3-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B14798627.png)
